3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide
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Overview
Description
The compound “3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide” is a derivative of benzoxazole . Benzoxazoles are heterocyclic compounds with a fusion of benzene and oxazole rings. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzoxazole core with a propionamide group attached at the 3-position .Scientific Research Applications
Synthesis and Antimicrobial Properties
Several studies have explored the synthesis and antimicrobial properties of 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide and its derivatives. Rajanarendar et al. (2008) reported the synthesis of novel benzamides, acrylamides, and propionamides, including those with a structure similar to the compound . These compounds showed superior in vitro activities against various bacteria and fungi, indicating potential as antimicrobial agents (Rajanarendar et al., 2008).
Antinociceptive Activity
The compound and its derivatives have been studied for their potential antinociceptive properties. ?nkol et al. (2000) synthesized derivatives and tested them using various models, finding compounds 6b and 7d to exhibit promising results (?nkol et al., 2000).
Antibacterial and Antifungal Agents
Palkar et al. (2017) designed and synthesized novel analogs, demonstrating potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The synthesized compounds also exhibited non-cytotoxic concentrations, making them promising candidates for therapeutic applications (Palkar et al., 2017).
Future Directions
Properties
IUPAC Name |
N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-4-6-13(11-12)18-16(20)9-10-19-14-7-2-3-8-15(14)22-17(19)21/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBCLZIEYIOLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321782 |
Source
|
Record name | N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678905 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851989-08-7 |
Source
|
Record name | N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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